N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
N-[4-(Acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by two critical structural motifs:
- A 4-(acetylsulfamoyl)phenyl group, which introduces sulfonamide functionality with an acetylated sulfamoyl moiety. This group is associated with enhanced metabolic stability and target binding in sulfonamide-based pharmaceuticals .
Its design leverages sulfonamide and indole pharmacophores, both widely explored in drug discovery for their versatility in targeting enzymes and receptors .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-12(23)21-27(25,26)16-6-4-15(5-7-16)20-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWKLEUVQRORGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves several steps, typically starting with the preparation of the indole moiety. One common method involves the reaction of phenylhydrazine with cyclohexanedione to form the indole nucleus . The acetylsulfamoyl group is then introduced through a series of reactions involving acetylation and sulfonation. The final step involves the coupling of the indole moiety with the acetylsulfamoyl group under specific reaction conditions, such as the use of palladium(II) acetate and triethylamine in a toluene/acetonitrile mixture .
Chemical Reactions Analysis
N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA, leading to its antiviral effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with structurally related acetamide derivatives, focusing on substituent variations and their pharmacological implications.
Pharmacological and Physicochemical Comparisons
- Sulfonamide Variations: The target’s acetylsulfamoyl group balances solubility and lipophilicity better than bulkier substituents like piperazinylsulfonyl (Compound 37) or morpholinosulfonyl (5i–5o). This may enhance oral bioavailability . Compounds with morpholinosulfonyl groups (e.g., 5i–5o) exhibit antiviral activity but require higher polarity for target engagement, limiting tissue penetration .
- Indole Modifications: The 6-fluoro substituent in the target compound likely enhances metabolic stability and receptor affinity compared to non-fluorinated indoles (e.g., FDB029224) . Ethyl-linked indole derivatives () show expanded conformational flexibility, which may improve binding to larger enzymatic pockets but increase off-target risks .
- Physical Properties: Melting points and solubility data for morpholinosulfonyl derivatives (e.g., 5i: mp 168–170°C) suggest moderate crystallinity, whereas the target’s acetylsulfamoyl group may lower melting points, improving formulation .
Mechanistic Insights
- Sulfonamide-Containing Compounds : Sulfonamides often inhibit carbonic anhydrases, cyclooxygenases, or bacterial dihydropteroate synthases. The acetylsulfamoyl group in the target may favor selective enzyme inhibition over bulkier analogs .
- Indole Derivatives : Fluorinated indoles are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) and serotonin receptor modulators. The 6-fluoro substituent may confer selectivity for inflammation-associated targets .
Biological Activity
N-[4-(Acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 320.35 g/mol. Its structure features an indole moiety, which is known for its diverse biological properties, linked to a phenyl ring substituted with an acetylsulfamoyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antibacterial Activity : The sulfonamide group in the compound is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics, which have demonstrated broad-spectrum antibacterial properties .
- Anticancer Activity : Preliminary studies indicate that compounds with indole structures can exhibit antiproliferative effects against various cancer cell lines. The specific interactions of this compound with cancer-related pathways are still under investigation but may involve the modulation of apoptosis and cell cycle regulation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antibacterial Efficacy : In a study assessing the antibacterial properties against common pathogens, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance its efficacy further .
- Anticancer Potential : Research investigating the antiproliferative effects on A549 and HeLa cells revealed that treatment with this compound resulted in reduced cell viability, indicating potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved .
- Urease Inhibition Studies : The compound exhibited notable urease inhibition, which is relevant for treating conditions like urinary tract infections where urease-producing bacteria are involved. The IC50 values indicate strong potential for therapeutic applications in this area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
